tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group, a hydroxy group, and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added through an alkylation reaction, using reagents like allyl bromide.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-enyl group can undergo substitution reactions, where the allylic hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Allyl bromide, sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S,3R)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate: A diastereomer with different stereochemistry.
tert-Butyl (2S,3S)-3-hydroxy-2-methylpiperidine-1-carboxylate: A similar compound with a methyl group instead of a prop-2-enyl group.
Uniqueness
Tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
tert-butyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-7-10-11(15)8-6-9-14(10)12(16)17-13(2,3)4/h5,10-11,15H,1,6-9H2,2-4H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRHBPUNAPRDCM-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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